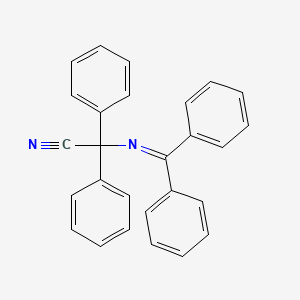Benzeneacetonitrile, alpha-((diphenylmethylene)amino)-alpha-phenyl-
CAS No.: 107783-08-4
Cat. No.: VC16990832
Molecular Formula: C27H20N2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 107783-08-4 |
|---|---|
| Molecular Formula | C27H20N2 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 2-(benzhydrylideneamino)-2,2-diphenylacetonitrile |
| Standard InChI | InChI=1S/C27H20N2/c28-21-27(24-17-9-3-10-18-24,25-19-11-4-12-20-25)29-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H |
| Standard InChI Key | OKNCMKKQOCTIDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=NC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, (diphenylmethylene)aminoacetonitrile, reflects its intricate structure. The central acetonitrile moiety (CH₂CN) is substituted at the α-position by two distinct groups:
-
A diphenylmethyleneamino group (–N=C(Ph)₂), where a nitrogen atom is doubly bonded to a carbon bearing two phenyl rings.
-
A phenyl group (–Ph), directly attached to the α-carbon.
This configuration results in a sterically crowded environment, influencing reactivity and physical properties. The molecular structure is confirmed by its monoisotopic mass of 372.162649 Da and an average mass of 372.471 Da .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 107783-08-4 | ChemSpider |
| Molecular Formula | C₂₇H₂₀N₂ | ChemSpider |
| Molecular Weight | 372.47 g/mol | ChemSpider |
| IUPAC Name | (Diphenylmethylene)aminoacetonitrile | ChemSpider |
Synthetic Pathways and Methodological Considerations
Condensation Reactions
A Schiff base-forming reaction between diphenylketone imine (Ph₂C=NH) and α-phenylacetonitrile (PhCH₂CN) could yield the target compound. This would involve nucleophilic attack by the nitrile’s α-carbon on the imine’s electrophilic carbon, followed by dehydration:
This mechanism aligns with methods used for synthesizing sterically hindered nitriles .
Azide-Based Approaches
Flash vacuum pyrolysis (FVP) of azides, as reviewed by Platz et al. , generates nitrene intermediates that could theoretically couple with aromatic precursors. For example, thermolysis of a benzyl azide derivative might produce a nitrene species capable of inserting into C–H bonds of diphenylmethane, though this remains speculative.
Challenges in Synthesis
-
Steric hindrance: The bulky diphenyl groups impede reaction kinetics, necessitating high temperatures or catalysts.
-
Regioselectivity: Competing reactions at the nitrile or imine groups could lead to byproducts.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is likely limited to nonpolar solvents (e.g., toluene, dichloromethane) due to its aromatic substituents. Stability under ambient conditions is unconfirmed but expected to be moderate, given the absence of highly labile functional groups.
Thermal Behavior
-
Hydrolysis: Formation of carboxylic acids under acidic or basic conditions.
-
Pyrolysis: Release of hydrogen cyanide (HCN) at elevated temperatures, a common trait of nitriles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume